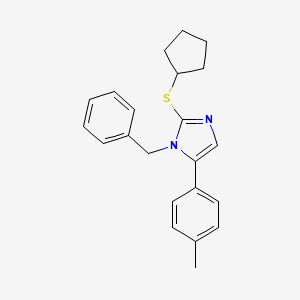

1-benzyl-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, and subsequent reactions with various carboxylic acids . Another approach described a one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides under mild conditions . These methods highlight the versatility of imidazole synthesis, allowing for the generation of diverse compounds with potential for further biological evaluation.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was performed using FT-IR, NMR, UV spectroscopy, and single-crystal X-ray diffraction . Quantum chemical calculations were also employed to predict the molecular and spectroscopic features, showing good agreement with experimental data. These techniques are crucial for confirming the structure of synthesized compounds and for understanding their electronic properties.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. Tandem [8 + 2] cycloaddition and [2 + 6 + 2] dehydrogenation reactions involving imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been studied, revealing that these reactions can proceed via highly synchronous aromatic transition structures and are feasible under microwave irradiation . Such reactions are not only interesting from a synthetic perspective but also for the development of compounds with unique photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The synthesized compounds in the studies often exhibit significant antioxidant and antimicrobial activities, as demonstrated by various assays . The quantitative structure–activity relationships (QSAR) of these compounds indicated a high correlation between predicted and actual activities, suggesting that molecular descriptors can be useful in predicting the biological activity of imidazole derivatives . Additionally, modifications to the imidazole moiety, such as those explored in the development of IGF-1R inhibitors, can improve selectivity and the cytochrome P450 profile of these compounds .

Scientific Research Applications

Synthesis Methodologies

- Imidazole derivatives, including compounds like 1-benzyl-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole, are of keen interest in modern organic synthesis due to their unique physicochemical properties and significant medicinal value. Researchers have developed various synthesis methods for these compounds, employing catalysts such as Amberlite IR-120(H) to improve yield and reaction conditions (Gurav, Waghmode, Lotlikar, Dandekar, & Jadhav, 2022).

Interaction with DNA and Anticancer Properties

- Ruthenium(II)–arene metallacycles incorporating imidazole ligands have been synthesized, characterized, and their interaction with DNA has been studied. Some complexes exhibited moderate anti-proliferative activity against various cancer cells and normal cells, showing potential for anticancer applications (Wang, Qian, Wang, Habtemariam, Mao, Sadler, & Liu, 2017).

Antimicrobial Activities

- Imidazole derivatives are researched for their antimicrobial properties. For instance, compounds synthesized from imine functionalities have shown molecular properties conducive to good intestinal absorption and bioactivity scores, with some derivatives displaying significant antibacterial and antifungal activities (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

- Further, compounds incorporating the imidazole moiety have been tested for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Bhatt, Nimavat, & Vyas, 2013).

Antidiabetic and Anti-tubercular Activities

- Some benzimidazole-imidazole hybrid molecules have been synthesized and assessed for their anti-diabetic potential, with promising results observed in inhibiting α-glucosidase activity, indicating potential applications in diabetes management (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

- Moreover, a series of novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for tuberculostatic activity, showing significant potency against Mycobacterium tuberculosis and Mycobacterium bovis strains, which positions these compounds as potential anti-tubercular agents (Gobis, Foks, Serocki, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2015).

properties

IUPAC Name |

1-benzyl-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-17-11-13-19(14-12-17)21-15-23-22(25-20-9-5-6-10-20)24(21)16-18-7-3-2-4-8-18/h2-4,7-8,11-15,20H,5-6,9-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDBMUIDQTYERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)